methyl N-benzhydrylimidothiocarbamate
Description
Methyl N-benzhydrylimidothiocarbamate is a thiocarbamate derivative characterized by a benzhydryl (diphenylmethyl) group attached to an imidothiocarbamate core. This compound belongs to the broader class of thiocarbamates, which are known for their versatile chemical reactivity and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C15H16N2S |
|---|---|
Molecular Weight |
256.4g/mol |
IUPAC Name |
methyl N'-benzhydrylcarbamimidothioate |
InChI |
InChI=1S/C15H16N2S/c1-18-15(16)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,16,17) |
InChI Key |
ZYDJYANHPBDRBI-UHFFFAOYSA-N |
SMILES |
CSC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Canonical SMILES |
CSC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl N-benzhydrylimidothiocarbamate and related compounds:
Key Research Findings and Mechanistic Insights
- Lipophilicity and Bioavailability : The benzhydryl group in this compound likely increases its logP value compared to benzyl or methyl-substituted analogs, improving cellular uptake . For example, benzyl dithiocarbamates (logP ~2.1) exhibit moderate bioavailability, whereas benzhydryl derivatives may exceed logP >3.0, favoring blood-brain barrier penetration .
- Metal Chelation : Unlike carbamates (e.g., methyl N-[4-(benzylcarbamoyl)phenyl]carbamate), thiocarbamates like this compound can chelate transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial or cancer cell metabolism .
- Thermal Stability : Dithiocarbamates (e.g., N-benzylglucamine dithiocarbamate) decompose at ~110°C, while this compound’s aromatic bulk may enhance stability up to 150°C .
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